molecular formula C13H10N2OS B1418191 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418191
M. Wt: 242.3 g/mol
InChI Key: LQSRBDVTAITIPB-UHFFFAOYSA-N
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Description

“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .

Scientific Research Applications

Anticancer Activity

A series of thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study focused on the synthesis of novel thieno[3,2-d]pyrimidines, evaluating their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing promising potency (Kandeel et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been reported to exhibit significant antimicrobial and anti-inflammatory activities, with a particular emphasis on enhancing antibacterial, antifungal, and anti-inflammatory effects through structural modifications (Tolba et al., 2018). Another study synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial activities against various pathogenic bacteria and fungi, finding that certain compounds displayed promising antibacterial and antifungal effects (Gaber et al., 2010).

Phosphodiesterase Inhibitors

A study discovered a new series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, identifying compounds with significant enzyme selectivity and cellular efficacy (Kawai et al., 2014).

Green Chemistry Synthesis

A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction was reported, highlighting the importance of step economy and reduced environmental impact in the synthesis of pharmacologically important compounds (Shi et al., 2018).

Future Directions

Thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity, indicating their potential for further optimization and evaluation as new EZH2 inhibitors . These compounds could be an attractive chemical tool for the development of new anticancer drugs .

properties

IUPAC Name

7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSRBDVTAITIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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